![molecular formula C16H19N3O2S2 B2397014 (E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide CAS No. 1448140-60-0](/img/structure/B2397014.png)
(E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide, also known as PTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. PTE is a sulfonamide derivative that has been shown to have promising biological activities, including anticancer, antifungal, and antibacterial properties.
Scientific Research Applications
Antimicrobial Properties
Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and found that these compounds exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Activities
In the field of cancer research, Zarghi, Arfaei, & Shirazi (2013) evaluated the cytotoxic activities of a new group of 2,4,5-triarylimidazoles containing piperidinyl ethoxy group. They found that some compounds showed potent cytotoxic effects on different breast cancer cell lines (Zarghi, Arfaei, & Shirazi, 2013). This underscores the potential of these compounds in cancer therapy.
Insecticidal Activity
The synthesis and insecticidal activity of novel piperidine thiazole compounds were investigated by Ding et al. (2019). They found that some of these compounds possessed certain insecticidal activities against armyworm, suggesting their potential use in pest control (Ding, Pan, Yin, Tan, & Zhang, 2019).
Antibacterial and Enzyme Inhibition
Ovonramwen, Owolabi, & Oviawe (2019) synthesized and screened a compound for microbial activities and found it exhibited moderate activities compared to standard drugs. This indicates the potential application of such compounds in antimicrobial therapies (Ovonramwen, Owolabi, & Oviawe, 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane and prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . These substances are involved in the inflammatory response, so their reduction leads to a decrease in inflammation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, the compound prevents the formation of inflammatory mediators, leading to a decrease in the inflammatory response .
properties
IUPAC Name |
(E)-2-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-23(21,13-8-14-4-2-1-3-5-14)18-15-6-10-19(11-7-15)16-17-9-12-22-16/h1-5,8-9,12-13,15,18H,6-7,10-11H2/b13-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKRFMAMULHDQL-MDWZMJQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide |
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